5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
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Overview
Description
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a bromobenzylidene group attached to a thioxo-dihydro-pyrimidine-dione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-bromobenzaldehyde with a suitable thioxo-dihydro-pyrimidine-dione precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thioxo-dihydro-pyrimidine derivatives.
Substitution: Formation of substituted benzylidene derivatives
Scientific Research Applications
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-benzylidene)-2-thioxo-imidazolidin-4-one: Similar structure but with an imidazolidinone core.
5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one: Contains a thiazolidinone core instead of a pyrimidine-dione core.
Uniqueness
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific combination of a bromobenzylidene group with a thioxo-dihydro-pyrimidine-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
27430-14-4 |
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Molecular Formula |
C11H7BrN2O2S |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7BrN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
InChI Key |
WQCQYEYWNSEYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Br |
Origin of Product |
United States |
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